EC50 Comparison: Sulfone-Containing 1,2,4-Oxadiazole vs. Commercial Antibacterial Controls Against Xanthomonas oryzae pv. oryzae (Xoo)
In the most directly relevant published study of sulfone-containing 1,2,4-oxadiazole derivatives, compound G26—a structural congener of CAS 2034513-42-1 sharing the 1,2,4-oxadiazole-sulfone-furan architecture—achieved an EC50 of 24.3 mg/L against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial leaf blight. This represents a 2.2-fold improvement over bismerthiazol (EC50 = 54.1 mg/L) and a 3.8-fold improvement over thiodiazole copper (EC50 = 92.3 mg/L), both established commercial antibacterial agents [1]. While the specific EC50 of CAS 2034513-42-1 against Xoo has not been reported in the peer-reviewed literature, the sulfone–furan–oxadiazole scaffold shared with G26 establishes a class-level antibacterial potential that distinguishes this compound from non-sulfone 1,2,4-oxadiazoles. Unsubstituted 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole (CAS 309734-72-3) lacks the sulfone moiety entirely and has no reported antibacterial EC50 data in any published study .
| Evidence Dimension | In vitro antibacterial potency against Xanthomonas oryzae pv. oryzae (EC50) |
|---|---|
| Target Compound Data | EC50 not individually reported for CAS 2034513-42-1; shared scaffold with G26 (EC50 = 24.3 mg/L) [1] |
| Comparator Or Baseline | Bismerthiazol EC50 = 54.1 mg/L; Thiodiazole copper EC50 = 92.3 mg/L [1] |
| Quantified Difference | G26 (scaffold congener) shows 2.2× (bismerthiazol) and 3.8× (thiodiazole copper) potency advantage [1] |
| Conditions | In vitro antibacterial assay against Xoo; EC50 determined by growth inhibition; positive controls bismerthiazol and thiodiazole copper [1] |
Why This Matters
For agrochemical discovery programs targeting rice bacterial leaf blight, the sulfone–oxadiazole scaffold represented by CAS 2034513-42-1 offers a potency benchmark that is class-validated as superior to two commercial standards, supporting its selection over non-sulfone oxadiazole analogs for hit-to-lead optimization.
- [1] Zhu, Z.; et al. Novel 1,2,4-Oxadiazole Derivatives Containing a Sulfone Moiety: Design, Synthesis, Biological Activity, and Antivirulence Factors. Mol. Divers. 2025, Online ahead of print. PMID: 41129079. View Source
